4-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, involves characterizations like IR, H and C-NMR, mass spectrometry, and elemental analysis, with the structure confirmed through single-crystal X-ray diffraction data (Saeed et al., 2010). This provides a foundation for understanding the synthesis routes and analytical methods applicable to 4-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide.
Molecular Structure Analysis
The molecular structure of similar compounds reveals crystallization in specific space groups with defined unit cell dimensions, indicating the importance of intramolecular hydrogen bonds and the molecular geometry's impact on the compound's properties and stability (Saeed et al., 2010).
Chemical Reactions and Properties
Compounds with similar frameworks undergo various reactions with nitrogen nucleophiles, hydroxylamine hydrochloride, formamide, and others, leading to the formation of new derivatives. The reaction pathways and the resultant compounds' structures are confirmed through spectral data, providing insights into potential chemical reactions and properties of 4-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide (Naganagowda & Petsom, 2011).
Physical Properties Analysis
The physical properties of compounds in this class, such as solubility, melting points, and crystalline forms, can be inferred from studies like those on TKS159, where polymorphs exhibit distinct characteristics in X-ray powder diffractometry, thermal analysis, and spectroscopic analyses (Yanagi et al., 2000). This provides a basis for understanding the physical properties of 4-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide.
Scientific Research Applications
Anticancer Properties
A notable study synthesized derivatives of indapamide, including 4-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide, demonstrating proapoptotic activity against melanoma cell lines. Among these compounds, one exhibited significant growth inhibition and was investigated for its anticancer activity, showing potential as an inhibitor of human carbonic anhydrase isoforms relevant to cancer physiology (Ö. Yılmaz et al., 2015).
Antimicrobial Activity
Research on the antimicrobial activity of derivatives related to 4-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide has been conducted, with studies indicating that certain derivatives exhibit antibacterial and antifungal properties. This suggests the potential for developing new antimicrobial agents based on the chemical structure of these compounds (G. Naganagowda & A. Petsom, 2011).
Anticonvulsant Effects
Another area of research involves the synthesis and evaluation of 4-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide derivatives for anticonvulsant activity. Studies have reported the synthesis of compounds with potential efficacy against seizures, contributing to the exploration of new treatments for epilepsy and related disorders (K. Scott et al., 1993).
Insecticidal Activity
Derivatives of 4-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide have also been investigated for their insecticidal properties, particularly against mosquitoes. Studies have identified compounds with promising activity, offering potential for controlling mosquito populations and reducing the spread of mosquito-borne diseases (C. Schaefer et al., 1978).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “4-chloro-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, studies could be conducted to determine its safety profile and potential applications .
properties
IUPAC Name |
4-chloro-N-[(3-methylphenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS/c1-10-3-2-4-13(9-10)17-15(20)18-14(19)11-5-7-12(16)8-6-11/h2-9H,1H3,(H2,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQRKDAKKUXDSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(3-methylphenyl)carbamothioyl]benzamide |
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